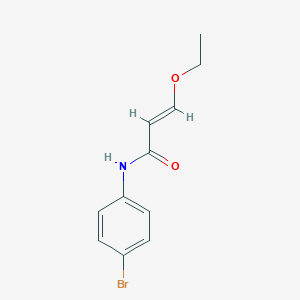

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

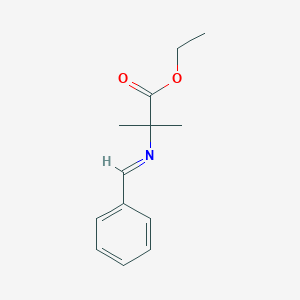

Synthesis Analysis

The synthesis of compounds related to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" often involves the reaction of phenetole with various agents through Friedel-Crafts and Wittig G reactions. A notable route for synthesizing a similar compound, ethyl-2-(p-ethoxyphenyl) propenoate, has been proposed, demonstrating the effects of solvents and molar ratios on the reactions' efficiency, achieving overall yields of about 63.8% (Jianquan, 2007).

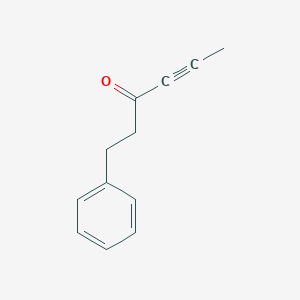

Molecular Structure Analysis

The molecular structure of compounds similar to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" has been extensively studied. For instance, an investigation into the structural aspects of a closely related compound through X-ray crystallography, spectroscopy, and DFT calculations revealed significant stabilization through intramolecular interactions, which are quantified using various analytical methods (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving derivatives of "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" showcase the compound's reactivity and potential for forming complex structures. For example, the synthesis and analysis of a compound demonstrated its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Wissenschaftliche Forschungsanwendungen

Acrylamide Research and Applications

Acrylamide, chemically related to acrylamides like "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been extensively studied for its formation and degradation in food products, especially in high-carbohydrate heat-treated foods. Research by Keramat et al. (2011) emphasizes the health risks associated with acrylamide exposure, including neurotoxicity and carcinogenicity, and outlines factors that influence its formation in bakery products. The study offers guidelines for reducing acrylamide levels in baked goods, highlighting the significance of understanding chemical reactions and conditions that affect its presence in food (Keramat et al., 2011).

Environmental Fate of Brominated Compounds

Brominated flame retardants (BFRs) have been the subject of environmental research due to their persistence and potential health risks. Zuiderveen et al. (2020) provide a critical review of the occurrence of novel brominated flame retardants in various matrices, including indoor air, dust, consumer goods, and food. This review discusses the increasing application of NBFRs, their environmental fate, and the need for more research on their occurrence and toxicity. The high concentrations of certain NBFRs reported raise concerns about their environmental impact and human exposure (Zuiderveen et al., 2020).

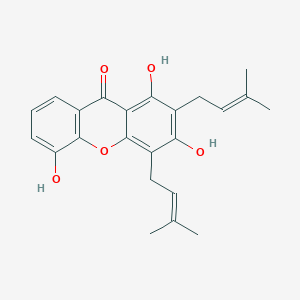

Coordination Chemistry and Applications

The coordination chemistry of acrylamide compounds, which includes structures similar to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been reviewed by Girma et al. (2005). This review explores the coordination modes of acrylamide with transition metals, emphasizing the potential for acrylamide and related compounds to act as ligands in complex formations. These interactions are crucial for understanding the reactivity and application of such compounds in biological systems and potentially in the development of new materials or catalytic processes (Girma et al., 2005).

Wirkmechanismus

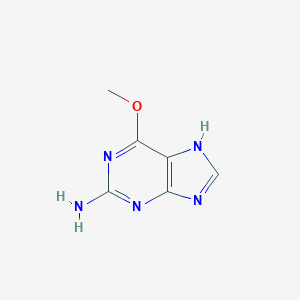

Target of Action

It is known that similar compounds function as inhibitors by binding to specific target proteins, thereby interfering with their normal function .

Mode of Action

The compound exerts its mechanism of action by binding to these target proteins. This interaction disrupts the normal function of the proteins, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Their inhibitory properties make them useful for studying the specific pathways and processes affected by their mechanism of action .

Result of Action

It is known that similar compounds can have significant effects on the molecular and cellular level, often leading to observable changes in the overall state of the system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. For instance, it is known that similar compounds can oxidize readily in air to form unstable peroxides that may explode spontaneously . Therefore, the storage and handling conditions of the compound can greatly affect its stability and efficacy.

Eigenschaften

IUPAC Name |

(E)-N-(4-bromophenyl)-3-ethoxyprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIWJXDWZVDVTN-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)NC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)NC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)